N-[1-(4-cyanophenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Description
N-[1-(4-cyanophenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-[1-(4-cyanophenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c1-19(21-7-5-20(18-28)6-8-21)29-26(32)22-3-2-4-25(17-22)35(33,34)31-15-13-30(14-16-31)24-11-9-23(27)10-12-24/h2-12,17,19H,13-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLLQOJHOMUGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanophenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved through a palladium-catalyzed cyclization reaction, which couples diamine components with propargyl units under aerobic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylbenzamide structure.
Attachment of the cyanophenyl and fluorophenyl groups: These groups can be introduced through Suzuki-Miyaura coupling reactions, which utilize boron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-cyanophenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-[1-(4-cyanophenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[1-(4-cyanophenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-cyanophenyl)ethyl]-3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylbenzamide
- N-[1-(4-cyanophenyl)ethyl]-3-[4-(4-bromophenyl)piperazin-1-yl]sulfonylbenzamide
Uniqueness
N-[1-(4-cyanophenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity compared to its chloro- and bromo-substituted analogs. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry and other fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
